Cas no 1024061-54-8 (Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate)

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core functionalized with an indole-2-carbonyl group and an ethyl carboxylate moiety. This structure confers versatility in medicinal chemistry and drug discovery, particularly as a scaffold for designing bioactive molecules targeting central nervous system (CNS) receptors or enzyme inhibitors. The indole moiety enhances binding affinity to biological targets, while the piperazine ring improves solubility and pharmacokinetic properties. The ethyl carboxylate group offers a handle for further derivatization. Its well-defined synthetic pathway and stability under standard conditions make it a reliable intermediate for research applications, including the development of potential therapeutic agents.
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate structure
1024061-54-8 structure
Product Name:Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate
CAS No:1024061-54-8
MF:C16H19N3O3
MW:301.340363740921
MDL:MFCD03839451
CID:5027151
Update Time:2025-05-21

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate
    • ETHYL 4-(INDOL-2-YLCARBONYL)PIPERAZINECARBOXYLATE
    • Z100648856
    • MDL: MFCD03839451
    • Inchi: 1S/C16H19N3O3/c1-2-22-16(21)19-9-7-18(8-10-19)15(20)14-11-12-5-3-4-6-13(12)17-14/h3-6,11,17H,2,7-10H2,1H3
    • InChI Key: KDGJKNKKDNHUNC-UHFFFAOYSA-N
    • SMILES: O(CC)C(N1CCN(C(C2=CC3C=CC=CC=3N2)=O)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 421
  • XLogP3: 2.5
  • Topological Polar Surface Area: 65.6

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Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1024061-54-8)Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate
Order Number:A1097070
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:19
Price ($):224.0/286.0
Email:sales@amadischem.com

Additional information on Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate (CAS 1024061-54-8): A Comprehensive Overview

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate (CAS 1024061-54-8) is a novel heterocyclic compound that has garnered significant attention in pharmaceutical research and medicinal chemistry. This piperazine-indole hybrid molecule combines the structural features of both indole and piperazine moieties, creating a unique scaffold with potential biological activities. The compound's molecular formula is C16H19N3O3, with a molecular weight of 301.34 g/mol.

The growing interest in indole derivatives and piperazine-containing compounds in drug discovery makes Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate particularly relevant to current research trends. Many researchers are investigating similar heterocyclic compounds for CNS applications, as these structural motifs frequently appear in compounds targeting neurological pathways. The ethyl carboxylate group adds an interesting dimension to the molecule's properties, potentially influencing its pharmacokinetic profile.

From a synthetic chemistry perspective, CAS 1024061-54-8 represents an excellent example of modern molecular hybridization strategies. The compound's structure suggests it could serve as a valuable intermediate in pharmaceutical synthesis or as a scaffold for further derivatization. Recent publications indicate growing interest in such hybrid molecules for drug discovery, particularly in areas addressing unmet medical needs.

The physicochemical properties of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate make it suitable for various research applications. Its moderate molecular weight and balanced lipophilicity suggest good drug-like properties, a crucial consideration in medicinal chemistry. The presence of both hydrogen bond donors and acceptors in its structure may contribute to interesting molecular interactions with biological targets.

In the context of current pharmaceutical trends, this compound aligns with the search for new chemical entities with improved bioavailability. The piperazine moiety often enhances water solubility, while the indole component may contribute to membrane permeability—a combination that researchers frequently seek in CNS-active compounds. These characteristics make 1024061-54-8 particularly interesting for neuroscience research applications.

The synthetic accessibility of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate adds to its appeal as a research chemical. Standard protocols for amide bond formation and piperazine derivatization can be employed in its preparation, making it accessible to most synthetic chemistry laboratories. This accessibility supports its potential as a versatile building block in medicinal chemistry programs.

Market analysis shows increasing demand for specialized heterocyclic building blocks like CAS 1024061-54-8, particularly in contract research organizations and academic institutions engaged in drug discovery. The compound's unique structure positions it well in the growing market for innovative research chemicals, with potential applications spanning multiple therapeutic areas.

Quality control aspects of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate are crucial for research applications. Reputable suppliers typically provide comprehensive characterization data including HPLC purity, NMR spectra, and mass spectrometry confirmation. These quality measures ensure researchers can confidently incorporate this compound into their structure-activity relationship studies.

From a safety perspective, proper handling procedures should be followed when working with 1024061-54-8, as with all research chemicals. While not classified as hazardous under standard regulations, appropriate laboratory safety practices should always be maintained. Researchers should consult the material safety data sheet for specific handling recommendations.

The future research potential of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate appears promising. Its structural features suggest possible exploration as a pharmacophore in various therapeutic contexts. The compound's modular design allows for systematic structural modifications, enabling comprehensive medicinal chemistry optimization studies.

In conclusion, CAS 1024061-54-8 represents an interesting and versatile compound at the intersection of medicinal chemistry and drug discovery. Its unique combination of indole and piperazine moieties, along with the ethyl carboxylate functionality, creates numerous possibilities for research applications. As the pharmaceutical industry continues to explore novel heterocyclic compounds, Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate stands out as a valuable tool for scientific investigation and potential therapeutic development.

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Amadis Chemical Company Limited
(CAS:1024061-54-8)Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate
A1097070
Purity:99%/99%
Quantity:5g/10g
Price ($):224.0/286.0
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